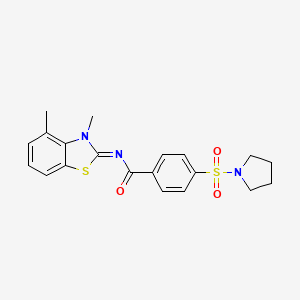

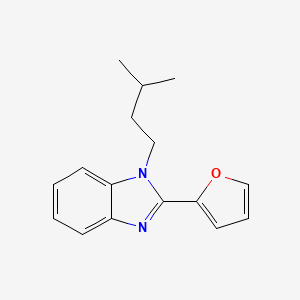

![molecular formula C18H15NO3S2 B2769874 N-[4-(benzenesulfonyl)thiophen-3-yl]-4-methylbenzamide CAS No. 860611-18-3](/img/structure/B2769874.png)

N-[4-(benzenesulfonyl)thiophen-3-yl]-4-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

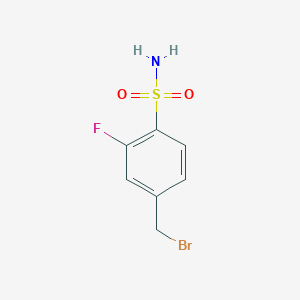

“N-[4-(benzenesulfonyl)thiophen-3-yl]-4-methylbenzamide” is a complex organic compound. It contains a benzamide group, a benzenesulfonyl group, and a thiophene ring . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are common in many pharmaceuticals and are used in the synthesis of various drugs . Thiophenes are sulfur-containing, five-membered aromatic rings and are found in many important molecules in medicine and materials science .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzamide and thiophene components, followed by their coupling. The exact methods would depend on the specific starting materials and reaction conditions. For instance, benzamides can be synthesized through the direct condensation of carboxylic acids and amines . Thiophene derivatives can be synthesized through various methods, including heterocyclization of different substrates .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography and NMR spectroscopy can be used to analyze the structure.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Thiophenes can undergo a variety of reactions, including oxidation, alkylation, and desulfurization . Benzamides can participate in various reactions due to the reactivity of the amide group .科学的研究の応用

- Researchers have recently developed a new class of materials called glassy gels . These materials combine the attractive properties of both glassy polymers and gels. Glassy gels are very hard and difficult to break, even though they contain more than 50% liquid. Unlike traditional glassy polymers, which are stiff and brittle, glassy gels can stretch up to five times their original length without breaking. Moreover, they can return to their original shape when heated .

- As we look ahead, quantum science plays a pivotal role in technological progress. The United Nations has declared 2025 as the International Year of Quantum Science and Technology . This initiative aims to celebrate quantum science’s contributions, raise awareness of its importance for sustainable development, and ensure global access to quantum education and opportunities .

Glassy Gels

Quantum Science and Technology

作用機序

Target of Action

The primary target of N-[4-(benzenesulfonyl)thiophen-3-yl]-4-methylbenzamide is Carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that it interacts with its target, carbonic anhydrase 2 . The interaction between the compound and its target may result in changes that affect the function of the enzyme, potentially altering the balance of carbon dioxide and bicarbonate in the body.

特性

IUPAC Name |

N-[4-(benzenesulfonyl)thiophen-3-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S2/c1-13-7-9-14(10-8-13)18(20)19-16-11-23-12-17(16)24(21,22)15-5-3-2-4-6-15/h2-12H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOLLCNSFKCFEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CSC=C2S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

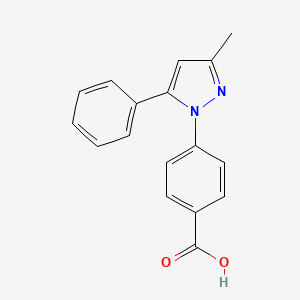

![1-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2769792.png)

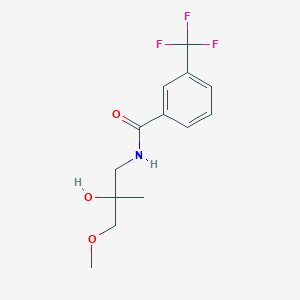

![(1R,5S)-8-(furan-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2769804.png)

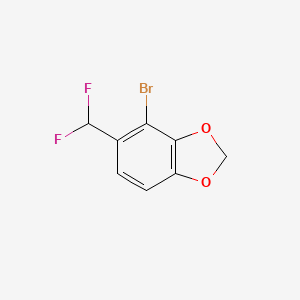

![[3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2769813.png)